2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

medicinal chemistry Castagnoli–Cushman reaction polyheterocycle synthesis

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS 943115-55-7) is a conformationally constrained tetrahydroisoquinolone (THIQ) derivative bearing a carboxylic acid at the 4‑position, a 2‑methyl substituent, and a 3‑phenyl ring. With a molecular weight of 281.31 g mol⁻¹ (C₁₇H₁₅NO₃) and a calculated logP of ~2.47, the compound occupies physicochemical space typical of fragment‑like and lead‑like screening libraries.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 943115-55-7
Cat. No. B3170425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
CAS943115-55-7
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21)
InChIKeyBLTJXHMXPMPPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS 943115-55-7) – A Constrained Tetrahydroisoquinolone Scaffold for Medicinal Chemistry and Chemical Biology


2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS 943115-55-7) is a conformationally constrained tetrahydroisoquinolone (THIQ) derivative bearing a carboxylic acid at the 4‑position, a 2‑methyl substituent, and a 3‑phenyl ring . With a molecular weight of 281.31 g mol⁻¹ (C₁₇H₁₅NO₃) and a calculated logP of ~2.47, the compound occupies physicochemical space typical of fragment‑like and lead‑like screening libraries . The THIQ‑4‑carboxylic acid scaffold is recognized as a privileged structure in medicinal chemistry, serving as both a constrained β‑amino acid analog (β‑TIC) and a versatile intermediate for fused polyheterocycle synthesis [1].

Why 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Cannot Be Replaced by a Generic Tetrahydroisoquinoline‑4‑carboxylic Acid


Tetrahydroisoquinoline‑4‑carboxylic acids are not interchangeable building blocks; subtle variation in the N‑2 and C‑3 substituents exerts profound conformational and electronic effects that govern both synthetic utility and biological target engagement. The 2‑methyl‑3‑phenyl substitution pattern of the target compound introduces a defined steric environment and a specific spatial orientation of the phenyl ring relative to the carboxylic acid, which directly impacts diastereoselectivity in downstream reactions and binding‑pocket complementarity in biological targets [1]. Unsubstituted or differently substituted analogs, such as the parent β‑TIC (tetrahydroisoquinoline‑4‑carboxylic acid) or the 2‑methoxy‑3‑(2‑nitrophenyl) derivative, lead to divergent cyclization outcomes and distinct peptide folding propensities, making simple substitution scientifically unsound without supporting comparative performance data [1][2].

Quantitative Differentiation Evidence for 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid


Synthetic Versatility: Enabling Divergent Annulation Pathways Not Accessible with Unsubstituted THIQ‑4‑carboxylic Acids

The 2‑methyl‑1‑oxo‑3‑phenyl substitution pattern provides a sterically and electronically differentiated scaffold that can undergo selective reduction–cyclization cascades. In contrast, 2‑methoxy‑3‑(2‑nitrophenyl)‑1‑oxo‑THIQ‑4‑carboxylic acid undergoes a sodium sulfide‑mediated double reduction–cyclization–decarboxylation to yield an indolo[3,2‑c]isoquinoline, while ammonium formate reduction leads to a dibenzo[c,h][1,6]naphthyridine via a distinct pathway [1]. The target compound, lacking the 2‑nitrophenyl motif but bearing a 3‑phenyl group, is anticipated to exhibit a different chemoselectivity profile, thereby enabling access to alternative tetracyclic cores not obtainable from the nitro‑substituted analog. No direct head‑to‑head data for the target compound exist; this is a class‑level inference based on the established reaction manifold.

medicinal chemistry Castagnoli–Cushman reaction polyheterocycle synthesis

Physicochemical Differentiation: Calculated LogP of 2.47 Positions the Compound Outside the Typical Range for Unadorned THIQ‑4‑carboxylic Acid Building Blocks

The computed logP of the target compound is 2.47, as reported in vendor datasheets . For comparison, the parent tetrahydroisoquinoline‑4‑carboxylic acid (β‑TIC) has a predicted logP of approximately 0.4–0.6 (ACD/Labs estimate), and 2‑methyl‑THIQ‑4‑carboxylic acid (without the 3‑phenyl substituent) is predicted to have a logP around 1.2. The 3‑phenyl ring elevates lipophilicity by roughly 1.3–1.9 log units, placing the compound in a more favorable range for blood–brain barrier penetration (CNS MPO score contribution) while maintaining solubility acceptable for biochemical assays .

drug discovery physicochemical property library design

Conformational Pre‑organization: The 3‑Phenyl Substituent Restricts Rotatable Bonds Compared to Linear β‑Amino Acid Analogs

The target compound contains only one rotatable bond (the carboxylic acid C–C bond), compared to two rotatable bonds in a simple 3‑phenyl‑β‑alanine analog, due to the rigid tetrahydroisoquinoline framework . Constrained β‑amino acids such as β‑TIC are known to induce well‑defined turn conformations in peptides; the additional phenyl substituent at C‑3 further rigidifies the scaffold and provides a π‑stacking surface for enhanced binding affinity [1]. Although no direct peptide stability or binding data exist for the title compound, class‑level evidence demonstrates that β‑TIC‑containing tetrapeptides adopt a reverse‑turn conformation in solution, with the (R)‑β‑TIC enantiomer showing a 99% enantiomeric excess after enzymatic resolution [1].

peptidomimetic constrained amino acid protein–protein interaction

Optimal Research and Industrial Use Cases for 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid


Focused Library Synthesis of Fused Tetracycles via Castagnoli–Cushman Reaction

Research groups utilizing the Castagnoli–Cushman reaction to generate THIQ‑4‑carboxylic acid intermediates can employ this compound as a precursor for previously unexplored tetracyclic scaffolds. The 2‑methyl‑3‑phenyl substitution pattern is predicted to direct cyclization toward distinct regioisomers compared to the 2‑methoxy‑3‑(2‑nitrophenyl) analog, potentially yielding novel indolo‑ or naphthyridine‑fused systems with unique biological profiles [1].

Design of CNS‑Penetrant Peptidomimetics

With a calculated logP of 2.47, this THIQ‑4‑carboxylic acid sits within the optimal lipophilicity window for CNS drug candidates. Medicinal chemists can incorporate this constrained β‑amino acid analog into peptide sequences to reduce conformational flexibility while preserving favorable brain penetration properties, a combination not achievable with the more polar parent β‑TIC scaffold [1][2].

Fragment‑Based Lead Discovery Libraries

The compound’s molecular weight (281.31 Da) and balanced physicochemical profile (1 H‑bond donor, 3 H‑bond acceptors, Fsp³ 0.18) align with fragment‑based screening criteria. Its 3‑phenyl substituent offers a latent hydrophobic vector for fragment growing, while the carboxylic acid serves as a synthetic handle for amide coupling, making it a versatile fragment for hit‑to‑lead optimization campaigns [1].

Enzymatic Resolution and Chiral Building Block Supply

Related β‑TIC derivatives have been successfully resolved to high enantiopurity via biocatalytic methods. The title compound, as a racemate or single enantiomer, can serve as a substrate for lipase‑ or esterase‑mediated kinetic resolution, providing access to enantiomerically pure (3S,4S) or (3R,4R) building blocks for asymmetric synthesis, as demonstrated for the parent β‑TIC scaffold [2].

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